
(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid is a synthetic amino acid derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a naphthyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and other biochemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of organic reactions, such as aldol condensation or Michael addition.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a substitution reaction, often using a naphthyl halide and a suitable base.
Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving chromatography for purification.
化学反応の分析
Types of Reactions
(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various protected or functionalized amino acids.
科学的研究の応用
(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Bioconjugation: For attaching fluorescent or other labels to biomolecules.
Medicinal Chemistry: In the design and synthesis of novel therapeutic agents.
Material Science: As a monomer in the synthesis of functional polymers.
作用機序
The mechanism of action of (2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.
類似化合物との比較
Similar Compounds
(2S,3R)-2-(Boc-amino)-3-(2-naphthyl)butanoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,3R)-2-(Cbz-amino)-3-(2-naphthyl)butanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis, such as ease of removal and compatibility with automated synthesizers.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGWYBTUATLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
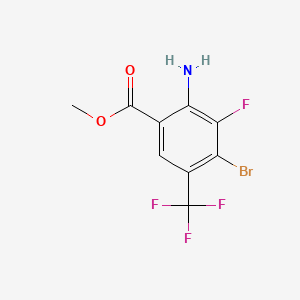
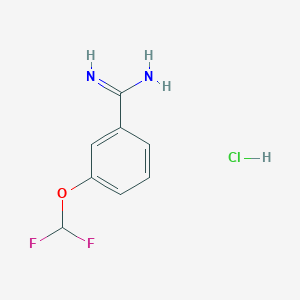
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)
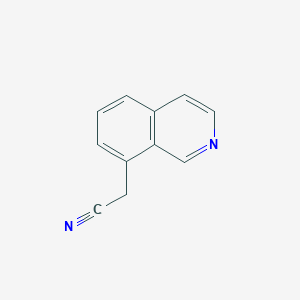
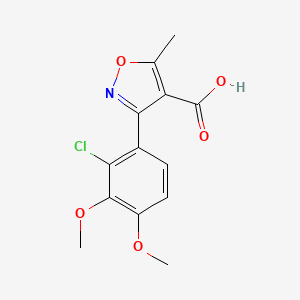

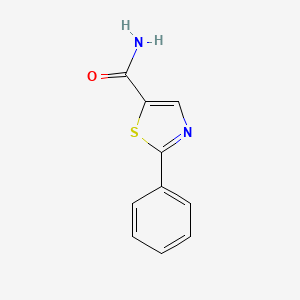

![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
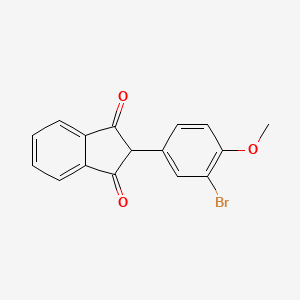
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)
